

In vitro skin permeation study of diclofenac diethylamine gel using Franz diffusion cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diclofenac Diethylamine

Cat. No.: B195813

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Application Note & Protocol: In Vitro Skin Permeation of Diclofenac Diethylamine Gel

Topic: In Vitro Skin Permeation Study of **Diclofenac Diethylamine** Gel using Franz Diffusion Cells

Audience: Researchers, scientists, and drug development professionals involved in the formulation and testing of topical and transdermal drug delivery systems.

Introduction

Topical drug delivery is a critical route of administration for localized treatment, aiming to maximize efficacy at the site of action while minimizing systemic side effects. Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), is widely formulated as a topical gel for treating pain and inflammation.[1][2] Evaluating the skin permeation of such formulations is essential to ensure the active pharmaceutical ingredient (API) is released from its vehicle and can penetrate the skin barrier to reach the target tissues.

The in vitro permeation test (IVPT) using Franz diffusion cells is a well-established and reliable method for assessing the performance of topical formulations.[3][4] This model provides crucial data on the rate and extent of drug absorption through the skin, serving as a key tool for formulation selection, optimization, and quality control.[3][5] This document provides a detailed



protocol for conducting an IVPT study on a **diclofenac diethylamine** gel using ex vivo human skin mounted in static Franz diffusion cells.

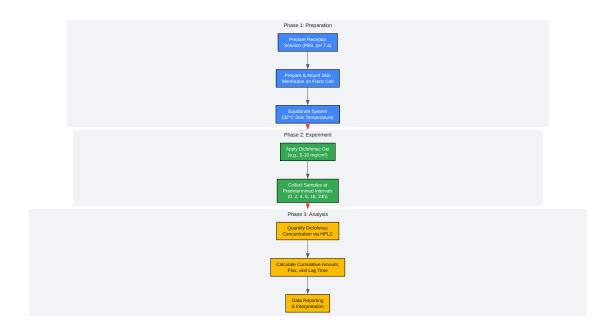
Materials and Equipment

- 2.1 Reagents and Consumables
- Diclofenac Diethylamine Gel (e.g., 1.16%)
- Phosphate Buffered Saline (PBS), pH 7.4 (Receptor Solution)[1]
- HPLC Grade Acetonitrile, Methanol, and Water[6]
- Trifluoroacetic Acid (TFA) or Formic Acid[6][7]
- Human or porcine skin, dermatomed to a specific thickness (e.g., 600 μm)[1]
- Parafilm®
- Syringes and needles for sampling
- HPLC vials
- 2.2 Equipment
- Franz Diffusion Cells (static, vertical type) with known diffusion area and receptor volume[1]
 [8]
- Circulating water bath set to maintain a skin surface temperature of 32 ± 1°C[1][6]
- Magnetic stirrer plate with Teflon®-coated stir bars[8]
- High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry detector[7][9]
- Analytical balance
- pH meter



- Positive displacement pipette
- Dermatome (for skin preparation)

Experimental Workflow



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Caption: Workflow for the in vitro skin permeation test (IVPT).

Experimental Protocols

- 4.1 Preparation of Skin Membrane
- Obtain full-thickness human skin from elective surgery (e.g., abdominoplasty) with appropriate ethical approval and donor consent.[10] Store the skin frozen at -20°C or below until use.[10][11]

Methodological & Application





- Thaw the skin at room temperature.
- Prepare epidermal or dermatomed skin sections. For dermatomed skin, set the dermatome to the desired thickness (e.g., 600 μm) and carefully slice the skin.[1]
- Cut the prepared skin membranes into discs of a suitable size to fit the Franz diffusion cells.
- Prior to mounting, the integrity of each skin sample may be checked by measuring its transepidermal water loss (TEWL) or electrical resistance.
- 4.2 Franz Diffusion Cell Setup
- Clean all Franz cell components and magnetic stir bars thoroughly.[12]
- Prepare the receptor solution (PBS, pH 7.4) and degas it to prevent air bubble formation during the experiment.[13]
- Place a magnetic stir bar into the receptor compartment of each cell.[8]
- Fill the receptor compartment completely with the degassed PBS, ensuring a slightly convex meniscus.[12]
- Carefully mount the prepared skin disc onto the cell, with the stratum corneum side facing the donor compartment and the dermis in contact with the receptor fluid.[1][11] Ensure no air bubbles are trapped between the skin and the receptor fluid.[12]
- Position the donor compartment over the skin and clamp the two compartments together securely.[12]
- Place the assembled cells in the stirring block and connect the assembly to a circulating water bath set to maintain the skin surface temperature at 32°C.[1] Allow the system to equilibrate for at least 30 minutes.[6]
- 4.3 Application of Diclofenac Gel and Sampling
- Accurately weigh and apply a finite dose of the diclofenac diethylamine gel onto the skin surface in the donor compartment. Typical doses range from 5 to 10 mg/cm².[1][9][10]



- Start the experiment (t=0) immediately after gel application.
- At predetermined time points (e.g., 0, 2, 4, 8, 16, and 24 hours), withdraw an aliquot (e.g., 200-500 μL) of the receptor solution from the sampling arm.[9]
- Immediately after each sample is taken, replenish the receptor compartment with an equal volume of fresh, pre-warmed (32°C) receptor solution to maintain a constant volume and ensure sink conditions.[11]
- Transfer the collected samples into HPLC vials for analysis.
- 4.4 Sample Analysis by HPLC
- Quantify the concentration of diclofenac in the collected samples using a validated HPLC method.[6][7]
- Example HPLC Conditions:
 - \circ Column: C18 or C8 reverse-phase column (e.g., Kromasil C8, 150 mm \times 4.6 mm, 5 $\mu m).$ [14]
 - Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% TFA or NaH₂PO₄ buffer) and an organic solvent (e.g., acetonitrile or methanol) in a ratio such as 30:70 or 25:75 v/v.[6][14]
 - Flow Rate: 0.8 to 1.0 mL/min.[7][14]
 - Detection: UV detector set at a wavelength of 254 nm or 280 nm.[7][14]
 - Injection Volume: 10 to 100 μL.[7][14]
 - Column Temperature: 40°C.[14]

4.5 Data Analysis

• Calculate the cumulative amount of diclofenac permeated per unit area (Qn, μg/cm²) at each time point, correcting for sample replacement.



- Plot the cumulative amount of diclofenac permeated per unit area against time.
- Determine the steady-state flux (Jss, μg/cm²/h) from the slope of the linear portion of the permeation curve.
- Determine the lag time (tL, hours) by extrapolating the linear portion of the curve to the xaxis.

Representative Data

The following tables summarize quantitative data from published studies on **diclofenac diethylamine** gel, illustrating the type of results obtained from IVPT experiments.

Table 1: Effect of Application Method on Diclofenac Permeation

This study compared the permeation of a 1.16% **diclofenac diethylamine** gel applied with and without rubbing. Application with rubbing resulted in a significantly higher flux at 8 hours.[1][2]

Application Method	Dose Applied (mg/cm²)	Skin Type	Diffusion Area (cm²)	Steady-State Flux (Jss) at 8h (ng/cm²/h)
Standard (No Rubbing)	5	Human	1.75	~20
With Rubbing (45s)	5	Human	1.75	~100 (5-fold increase)
Data adapted from Gkotsi et al., 2018.[1][2]				

Table 2: Comparison of Different Diclofenac Formulations

This study compared the skin permeation of a 1.16% **diclofenac diethylamine** (DEA) emulsion gel with a higher strength 5% diclofenac sodium (Na) gel over 24 hours. Despite its lower concentration, the DEA formulation showed greater permeation.[9][10]



Formulation	Concentration	Dose Applied (mg/cm²)	Cumulative Permeation at 24h (ng/cm²)	Permeation (% of Applied Dose)
Diclofenac DEA Emulsion	1.16%	10	554	0.54%
Diclofenac Na Gel	5%	10	361	0.077%
Data adapted from Maziere et al., 2015.[9][10]				

Table 3: Permeation Parameters for a Commercial Diclofenac Gel

This study determined key permeation parameters for a commercial diclofenac gel using pig skin as the membrane.

Formulation	Skin Type	Steady-State Flux (Jss) (µg/cm²/h)	Lag Time (tL) (h)
Commercial Gel	Pig	39.9 ± 0.9	1.97 ± 0.02
Data adapted from			
Galeazzi et al., 2016.			

Disclaimer: This document is intended as a guideline. Specific experimental parameters, including dose, sampling times, and analytical methods, should be optimized and validated for each unique formulation and study objective.

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- To cite this document: BenchChem. [In vitro skin permeation study of diclofenac diethylamine gel using Franz diffusion cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195813#in-vitro-skin-permeation-study-of-diclofenacdiethylamine-gel-using-franz-diffusion-cells]

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